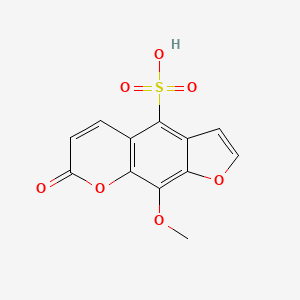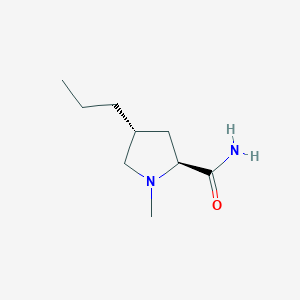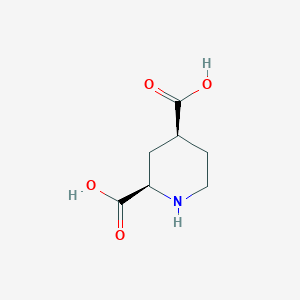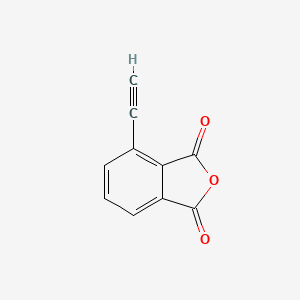
4-Ethynyl-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H4O3. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethynyl group attached to the isobenzofuran-1,3-dione core, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and its critical temperature (374°C), under pressure .
Industrial Production Methods: While specific industrial production methods for 4-Ethynylisobenzofuran-1,3-dione are not well-documented, the general principles of green chemistry and sustainable practices are likely to be employed. This includes the use of non-toxic reagents, energy-efficient processes, and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Ethynylisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Ethynylisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
4-Ethynylisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
4-Methylisobenzofuran-1,3-dione: This compound has a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, resulting in varied biological activities and applications.
Uniqueness: The presence of the ethynyl group in 4-Ethynylisobenzofuran-1,3-dione imparts unique chemical properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
646052-77-9 |
|---|---|
Molecular Formula |
C10H4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-ethynyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H4O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h1,3-5H |
InChI Key |
VCJUSEFXUWAMHH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CC=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


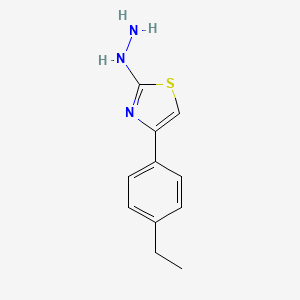
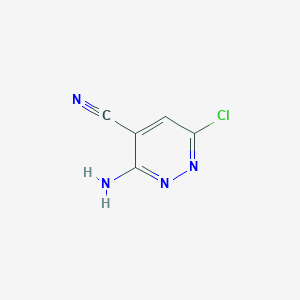
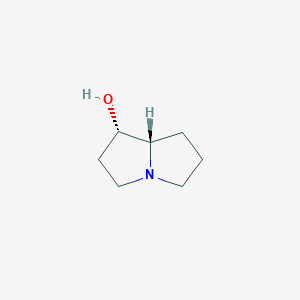


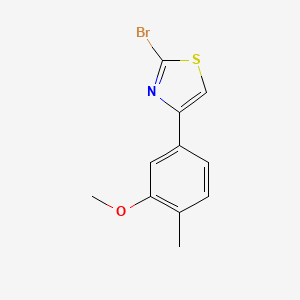
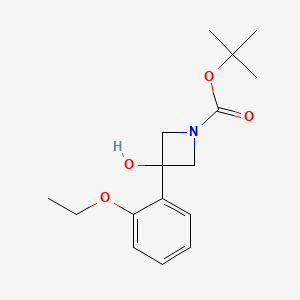
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

